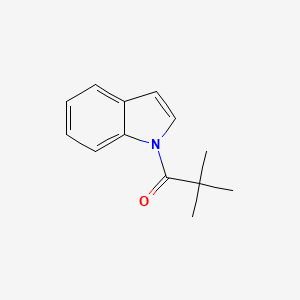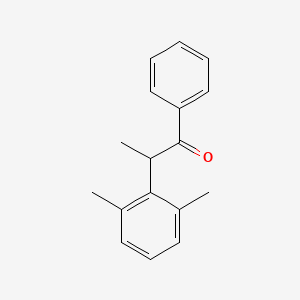
2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,6-dimethylphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent recovery systems, can minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: An aromatic compound with similar structural features but different functional groups.
1-Phenyl-2-propanone: A related ketone with a simpler structure.
2,6-Dimethylbenzaldehyde: An aldehyde with a similar aromatic ring structure.
Uniqueness
2-(2,6-Dimethylphenyl)-1-phenylpropan-1-one is unique due to the presence of both a phenyl group and a 2,6-dimethylphenyl group attached to a propanone backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
869085-83-6 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O/c1-12-8-7-9-13(2)16(12)14(3)17(18)15-10-5-4-6-11-15/h4-11,14H,1-3H3 |
Clave InChI |
ZJCADVCFIYOMGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)



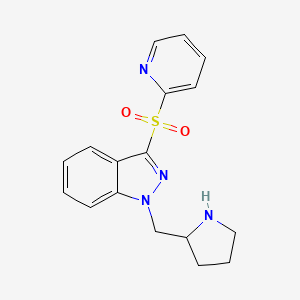
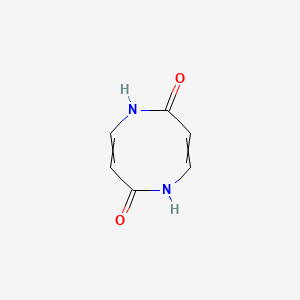

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
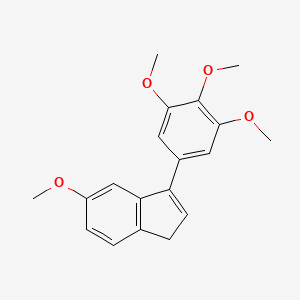
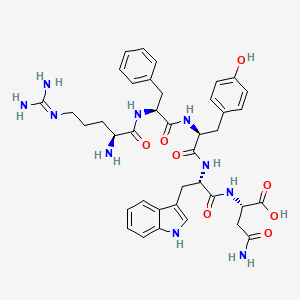

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
